molecular formula C8H6FNS B1301874 4-Fluoro-2-methylphenyl isothiocyanate CAS No. 52317-97-2

4-Fluoro-2-methylphenyl isothiocyanate

Cat. No. B1301874
CAS RN: 52317-97-2
M. Wt: 167.21 g/mol
InChI Key: WFIPMZZOAIIOOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-Fluoro-2-methylphenyl isothiocyanate is a chemical that belongs to the family of isothiocyanates, which are known for their applications in various fields such as chromatography, antibacterial agents, and material sciences. Although the provided papers do not directly discuss 4-Fluoro-2-methylphenyl isothiocyanate, they do provide insights into the chemistry of related fluorinated isothiocyanates and their derivatives.

Synthesis Analysis

The synthesis of fluorinated isothiocyanate derivatives can be complex, involving multiple steps and requiring careful control to avoid unwanted isomers. For example, the synthesis of a novel quinazolinone derivative with a fluorophenyl group involved a sulfur arylation reaction . Similarly, the synthesis of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas was achieved by reacting 4-fluorobenzoyl isothiocyanate with fluoroanilines . These methods could potentially be adapted for the synthesis of 4-Fluoro-2-methylphenyl isothiocyanate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of fluorinated isothiocyanate derivatives is characterized by the presence of a thiocarbamoyl group and a fluorinated aromatic ring. The crystal structure of a quinazolinone derivative revealed a monoclinic system with anisotropically refined non-hydrogen atoms . In the case of fluorophenylthioureas, the molecules exhibited an antiperiplanar conformation stabilized by intramolecular hydrogen bonding . These structural features are crucial for the physical and chemical properties of the compounds.

Chemical Reactions Analysis

Fluorinated isothiocyanates can undergo various chemical reactions. For instance, they can react with amino acids to form thiocarbamoyl derivatives, which can then be converted to thiohydantoin derivatives under acidic conditions . The reactivity of these compounds with primary amines was also demonstrated in the synthesis of a bifunctional labelling agent . These reactions are indicative of the versatility of fluorinated isothiocyanates in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated isothiocyanates are influenced by the presence of fluorine atoms and their position on the aromatic ring. The mesogenic and dielectric properties of fluorosubstituted isothiocyanatoterphenyls were found to be affected by the number and position of fluorine atoms, impacting phase transition temperatures and other properties relevant for nematic mixtures . The vibrational properties of fluorophenylthioureas were characterized using Raman and FTIR spectroscopy, providing insights into the molecular vibrations and interactions .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Process : The synthesis process of related compounds, such as 2-fluoro-4-chloro-5-methoxy carbonyl methylthio phenyl isothiocyanate, highlights the complexity and importance of selecting practical synthesis routes for fluoro-substituted isothiocyanates. These compounds play a crucial role as intermediates in the synthesis of other chemicals, demonstrating the significance of 4-fluoro-2-methylphenyl isothiocyanate in chemical synthesis (Qiang, 2013).

Applications in Material Science

  • Liquid Crystal Research : Fluoro-substituted isothiocyanates, including 4-fluoro-2-methylphenyl isothiocyanate, are explored for their role in the mesomorphic properties of liquid crystals. These studies include investigating the influence of fluoro substituents on physical properties like birefringence, static dielectric permittivity, and rotational viscosity. This research is crucial for the development of materials for infrared and visible applications (Das et al., 2012).

Biomedical Applications

  • Bioconjugate Chemistry : The isothiocyanate form of certain lanthanide chelates, which can be related to 4-fluoro-2-methylphenyl isothiocyanate, has been synthesized for potential use in bioconjugate chemistry. These compounds, when bound to lanthanides like terbium or europium, exhibit high luminescence, making them suitable for nonisotopic labels and imaging diagnostics (Li & Selvin, 1997).

Agriculture and Pest Control

  • Anti-Plant Pathogen Activity : Studies on p-aromatic isothiocyanates, which include compounds similar to 4-fluoro-2-methylphenyl isothiocyanate, have shown promising antimicrobial activity. These compounds effectively inhibit plant pathogens, indicating their potential use as synthetic fungicides in agriculture (Tang et al., 2018).

properties

IUPAC Name

4-fluoro-1-isothiocyanato-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNS/c1-6-4-7(9)2-3-8(6)10-5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFIPMZZOAIIOOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372038
Record name 4-Fluoro-2-methylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-methylphenyl isothiocyanate

CAS RN

52317-97-2
Record name 4-Fluoro-2-methylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 52317-97-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-2-methylphenyl isothiocyanate
Reactant of Route 2
Reactant of Route 2
4-Fluoro-2-methylphenyl isothiocyanate
Reactant of Route 3
Reactant of Route 3
4-Fluoro-2-methylphenyl isothiocyanate
Reactant of Route 4
Reactant of Route 4
4-Fluoro-2-methylphenyl isothiocyanate
Reactant of Route 5
Reactant of Route 5
4-Fluoro-2-methylphenyl isothiocyanate
Reactant of Route 6
Reactant of Route 6
4-Fluoro-2-methylphenyl isothiocyanate

Citations

For This Compound
1
Citations
W Bai, J Ji, Q Huang, W Wei - Tetrahedron Letters, 2020 - Elsevier
A series of novel thiourea derivatives were synthesized and evaluated by biological activities. Among them, compound 10e containing 3,5-bis(trifluoromethyl)phenyl moiety (R 1 ) at the …
Number of citations: 21 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.